5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can introduce various substituents into the heterocyclic core. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates described in the first paper involves a relay catalytic cascade reaction using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis to introduce substituents at the pyrrole nitrogen . Similarly, the synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles involves the reaction of substituted pyrroles with hydroxylamine, demonstrating the versatility of nucleophilic reactions in constructing such compounds .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized by the presence of multiple ring systems and functional groups that can engage in various intermolecular interactions. For example, the study of hydrogen-bonded chains in pyrazole derivatives reveals how single hydrogen bonds can link molecules into chains or aggregates, which is crucial for understanding the crystal packing and potential intermolecular interactions of such compounds .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is influenced by their functional groups and the electronic nature of the ring systems. The third paper describes the transformation of a thiazolo[3,2-a]pyrimidine derivative into related fused heterocyclic systems, showcasing the potential for chemical modifications and the creation of new molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and reactivity, are determined by their molecular structure. While the provided papers do not directly discuss the physical properties of "5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one," they do provide insights into the properties of structurally related compounds. For example, the antifungal and antibacterial studies of a thiazolo[3,2-a]pyrimidine derivative indicate that such compounds can exhibit significant biocidal properties, which could be relevant for the compound .
Scientific Research Applications
Chemistry and Properties of Benzothiazole Derivatives
Fascinating Variability in Chemistry and Properties : The chemistry of compounds containing benzothiazole, such as "5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one", is highlighted by their preparation procedures, properties, and complex compounds formation. Their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity are of significant interest, suggesting potential areas for future investigation (Boča, Jameson, & Linert, 2011).
Pharmacological and Biological Activity
Structural Activity Relationship in Medicinal Chemistry : Benzothiazole derivatives exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer activities. This review emphasizes the importance of benzothiazole scaffolds in medicinal chemistry and suggests that structural variations, particularly at the C-2 and C-6 positions, are critical for biological activity (Bhat & Belagali, 2020).
Synthesis and Transformation
Modern Approaches to Synthesis and Transformations : The synthesis and transformations of benzothiazole derivatives, including "5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one", have been advanced through methods that emphasize green chemistry principles. These approaches allow for easy functionalization and have implications for developing new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).
Antimicrobial and Antiviral Agents
Benzothiazole Derivatives as Antimicrobial and Antiviral Agents : Benzothiazole moieties and their derivatives have shown significant antimicrobial and antiviral capabilities. The study of benzothiazole derivatives against microorganisms and viruses is crucial, especially in the context of increasing antibiotic resistance and the search for effective treatments against emerging diseases such as COVID-19 (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(3-methoxypropyl)-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-20-8-4-7-18-9-11(19)13(14(18)16)15-17-10-5-2-3-6-12(10)21-15/h2-3,5-6,16,19H,4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIUDOOCTXNQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-(benzo[d]thiazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrol-3(2H)-one |
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